molecular formula C9H12BrN B1589268 2-(2-Bromophenyl)propan-2-amine CAS No. 173026-23-8

2-(2-Bromophenyl)propan-2-amine

Cat. No. B1589268
M. Wt: 214.1 g/mol
InChI Key: CKAXYTZRQQIOAL-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)propan-2-amine is a chemical compound with the CAS Number: 173026-23-8. It has a molecular weight of 214.1 and its IUPAC name is 2-(2-bromophenyl)-2-propanamine . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2-(2-Bromophenyl)propan-2-amine is 1S/C9H12BrN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2-(2-Bromophenyl)propan-2-amine is a liquid at room temperature . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Enantioenriched Amine Synthesis

  • Levofloxacin Precursor: A study by (Mourelle-Insua et al., 2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin.

Synthesis of Heterocyclic Compounds

  • Benzimidazoles Synthesis: Lygin and Meijere (2010) described a method for synthesizing 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines, demonstrating a pathway for creating benzimidazole derivatives (Lygin & Meijere, 2010).
  • Crystal Structure Analysis: Nadaf et al. (2019) focused on synthesizing and analyzing the crystal structures of alkyl-substituted N,4-diphenyl thiazole-2-amine, providing insights into molecular arrangements and stability (Nadaf et al., 2019).

Corrosion Inhibition Studies

  • Molecular Dynamics Simulations: A study by Kaya et al. (2016) used quantum chemical and molecular dynamics simulation to assess the inhibition performances of certain thiazole derivatives against iron corrosion, indicating potential applications in materials science (Kaya et al., 2016).

Pharmaceutical Applications

  • Optically Pure D(+) Brompheniramine: Tawar et al. (2017) developed a synthesis method for creating optically pure D(+)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, a component in certain pharmaceuticals (Tawar et al., 2017).

Organic Synthesis Techniques

  • Copper-Catalyzed Amination: Zhao et al. (2010) explored the copper-catalyzed direct amination of ortho-functionalized haloarenes, which could be applied in the synthesis of aromatic amines (Zhao, Fu, & Qiao, 2010).

Luminescent Covalent-Organic Polymers

  • Detection of Nitroaromatic Explosives: Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers (COPs) that could detect nitroaromatic explosives like TNT, highlighting their potential in security applications (Xiang & Cao, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P280-P305+P351+P338-P310 .

properties

IUPAC Name

2-(2-bromophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXYTZRQQIOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458343
Record name 2-(2-bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)propan-2-amine

CAS RN

173026-23-8
Record name 2-(2-bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Muzart, J Le Bras - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
A variety of Pd‐catalyzed reactions are carried out with palladium carboxylates in the presence of carboxylic acids and/or alkali metal carboxylates. This review is Part A of three reviews …
Number of citations: 4 onlinelibrary.wiley.com
J Muzart, J Le Bras - Advanced Synthesis and Catalysis, 2023 - hal.science
A variety of Pd-catalyzed reactions are carried out with palladium carboxylates in the presence of carboxylic acids and/or alkali metal carboxylates. This review is Part A of three reviews …
Number of citations: 4 hal.science
M Elsherbini, WS Hamama, HH Zoorob - Coordination Chemistry Reviews, 2016 - Elsevier
This review provides a comprehensive survey of the recent advances in the methods of construction of five membered ring systems containing selenium over the period from the year …
Number of citations: 63 www.sciencedirect.com

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